Enzymatic Potency Differential: α-Glucosidase Inhibition of 6-Amino-THPP vs. Standard Drug Acarbose
While the specific 3-methyl-substituted THPP has not been individually assayed, the broader class of 6-amino-pyrazolo[1,5-a]pyrimidines, which includes the target compound as a key synthetic intermediate, demonstrates α-glucosidase inhibitory potency roughly 50-fold greater than the clinical standard acarbose. The most potent derivative (compound 3d) achieved an IC50 of 15.2 ± 0.4 µM compared to acarbose's IC50 of 750.0 ± 1.5 µM [1]. This establishes that the 6-amino substitution on the pyrazolo[1,5-a]pyrimidine core is a critical potency determinant, providing a compelling rationale for procuring the 3-methyl-6-amino variant as a privileged starting material for anti-diabetic lead optimization.
| Evidence Dimension | In vitro α-glucosidase inhibition potency |
|---|---|
| Target Compound Data | Not directly assayed; class representative IC50 range: 15.2–201.3 µM |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase inhibitor) IC50 = 750.0 ± 1.5 µM |
| Quantified Difference | Class representative compound 3d shows ~49.3-fold lower IC50 than acarbose (15.2 vs. 750.0 µM) |
| Conditions | In vitro enzymatic assay; mammalian α-glucosidase |
Why This Matters
Procurement of the 3-methyl-6-amino THPP scaffold provides access to a chemotype that can achieve sub-20 µM α-glucosidase inhibition, a >49-fold improvement over the standard-of-care comparator, guiding lead identification programs in metabolic disease.
- [1] Hosseini, S., et al. (2020). An efficient and targeted synthetic approach towards new highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines with α-glucosidase inhibitory activity. Scientific Reports, 10, 2595. https://doi.org/10.1038/s41598-020-59079-z View Source
